

# physical and chemical properties of Chrysosplenetin

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## Compound of Interest

Compound Name: Chrysosplenetin

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## Chrysosplenetin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Chrysosplenetin** is an O-methylated flavonol, a type of flavonoid found in various medicinal plants, including *Laggera pterodonta*, *Chamomilla recutita* (German chamomile), and the root of *Berneuxia thibetica*.<sup>[1][2]</sup> Classified as a 7-O-methylated flavonoid, it is also known by synonyms such as **Chrysosplenetin B** and Quercetagenin 3,6,7,3'-tetramethyl ether.<sup>[1][3][4]</sup> This compound has garnered significant interest in the scientific community for its diverse biological activities, including antiviral, anti-malarial, and osteogenic properties.<sup>[3][5][6]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **Chrysosplenetin**, detailed experimental protocols for its analysis, and a review of its known biological activities and associated signaling pathways.

### Physical and Chemical Properties

**Chrysosplenetin** is a yellow, crystalline solid.<sup>[7]</sup> It is characterized by its limited solubility in water, being practically insoluble, but shows solubility in organic solvents such as DMSO and methanol.<sup>[2][3][7]</sup> It is considered a very weakly acidic compound.<sup>[3]</sup>

**Table 1: Physical and Chemical Data for Chrysosplenetin**

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>8</sub>	[1][5][7][8][9][10]
Average Molecular Weight	374.34 g/mol	[3][5][10]
Monoisotopic Molecular Weight	374.100167552 Da	[3][9]
IUPAC Name	5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one	[1][8][9]
CAS Number	603-56-5	[1][3]
Appearance	Yellow powder/crystalline solid	[7][8]
Boiling Point	615.8 ± 55.0 °C at 760 mmHg	[8]
Density	1.44 g/cm <sup>3</sup>	[1][8]
Water Solubility	0.045 g/L (Predicted)	[3]
logP	2.66 (Predicted)	[3]
Purity	≥98%	[7]

## Spectral Data

The structural elucidation of **Chrysosplenetin** has been confirmed through various spectroscopic techniques.

**Table 2: Spectroscopic Data for Chrysosplenetin**

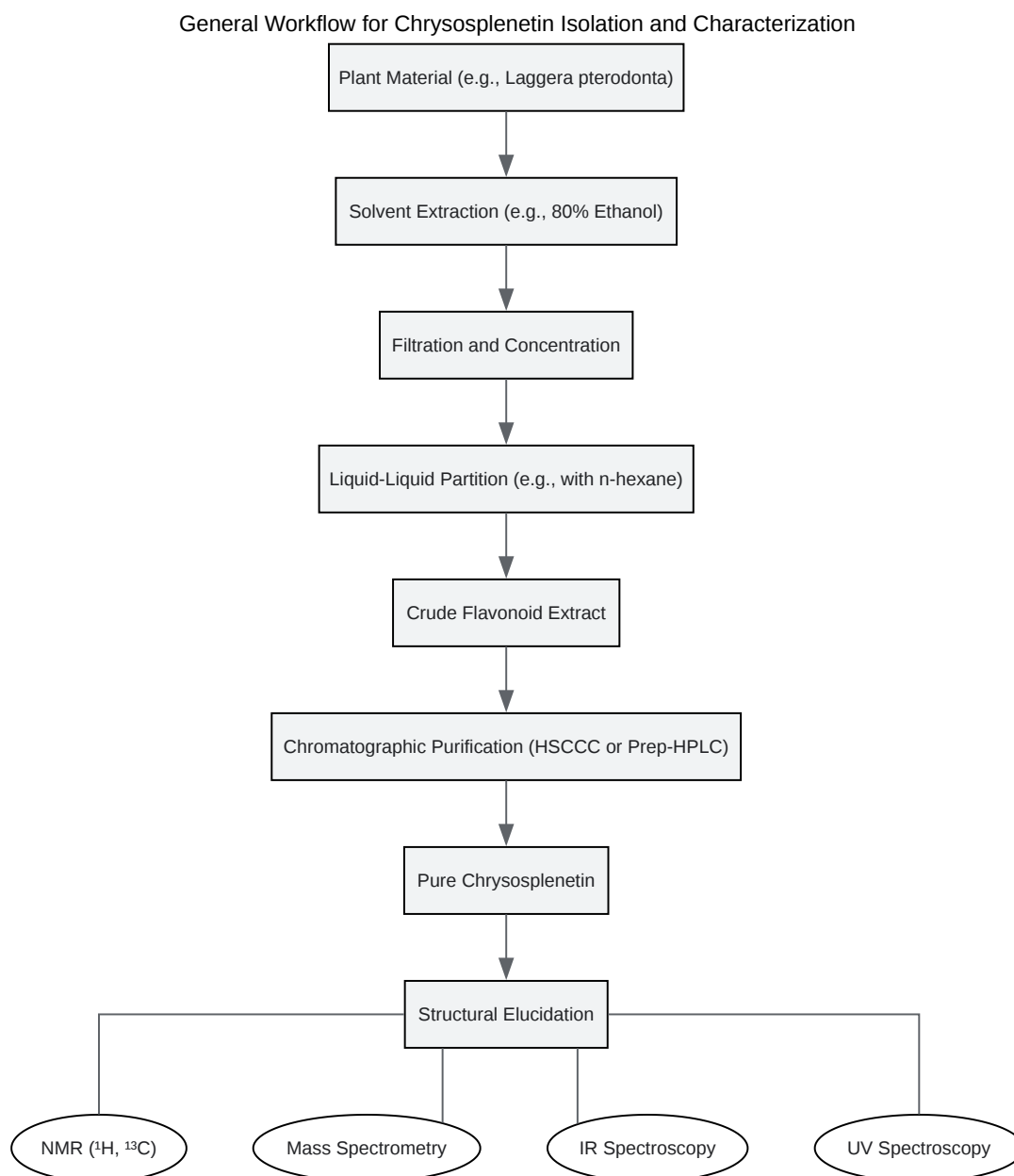
Technique	Data	Source(s)
UV (in Methanol)	$\lambda_{\text{max}}$ : 257, 271, 350 nm	[7]
$^1\text{H}$ NMR	Spectra available	[11]
$^{13}\text{C}$ NMR	Spectra available	[4]
Mass Spectrometry	GC-MS and ESI-MS/MS data available	[4][12]
Infrared (IR)	Spectra available for related flavonoids	[13][14]

## Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of **Chrysosplenetin**.

### General Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the extraction and identification of **Chrysosplenetin** from a plant source.



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Caption: Workflow for **Chrysosplenetin** isolation and analysis.

## Isolation and Purification of Chrysosplenetin

This protocol is based on methods for flavonoid extraction from *Laggera pterodonta*.<sup>[15]</sup>

- **Extraction:** The dried and powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated three times to ensure maximum yield.
- **Concentration:** The ethanol extracts are combined and evaporated to dryness under reduced pressure.
- **Purification:** The crude extract is then purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) are effective methods for isolating **Chrysosplenetin** with high purity.<sup>[15]</sup>
- **Purity Assessment:** The purity of the isolated **Chrysosplenetin** is determined by analytical HPLC.

## Structural Characterization

- **Mass Spectrometry (MS):** Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is used to determine the molecular weight and fragmentation pattern of **Chrysosplenetin**.<sup>[12]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded to elucidate the detailed chemical structure of the molecule.<sup>[11][15]</sup>
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the functional groups present in **Chrysosplenetin**, such as hydroxyl, carbonyl, and ether groups.<sup>[13][14]</sup>
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** The UV-Vis spectrum in a solvent like methanol is recorded to determine the wavelengths of maximum absorbance, which is characteristic of the flavonoid structure.<sup>[7]</sup>

## Anti-Enterovirus 71 (EV71) Activity Assay

This protocol is based on the cytopathic effect (CPE) inhibition assay.<sup>[3]</sup>

- Cell Culture: African green monkey kidney (Vero) cells or human rhabdomyosarcoma (RD) cells are cultured in appropriate media.
- Virus Infection: Cells are infected with EV71.
- Treatment: **Chrysosplenetin** at various concentrations is added to the infected cell cultures.
- CPE Observation: The cells are incubated and observed for the development of CPE.
- Data Analysis: The 50% inhibitory concentration (IC<sub>50</sub>) is calculated, which is the concentration of **Chrysosplenetin** that inhibits 50% of the viral CPE. A plaque reduction assay can also be performed for more quantitative results.[3]

## Osteogenic Activity Assay

This protocol evaluates the effect of **Chrysosplenetin** on the differentiation of human bone marrow stromal cells (hBMSCs).[5][10]

- Cell Culture and Treatment: hBMSCs are cultured and treated with varying concentrations of **Chrysosplenetin**.
- Alkaline Phosphatase (ALP) Activity: After a set period of osteogenic induction, ALP activity, an early marker of osteoblast differentiation, is measured.
- Mineralization Assay: Alizarin Red S staining is used to visualize and quantify the mineralized matrix deposition by the differentiated osteoblasts.[10]
- Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is performed to measure the expression levels of osteoblast-specific marker genes (e.g., RUNX2, SPP1, COL1).[10]
- Protein Analysis: Western blotting is used to determine the protein levels of key components of the Wnt/ $\beta$ -catenin signaling pathway.[16]

## Biological Activities and Signaling Pathways

**Chrysosplenetin** exhibits a range of biological activities with therapeutic potential.

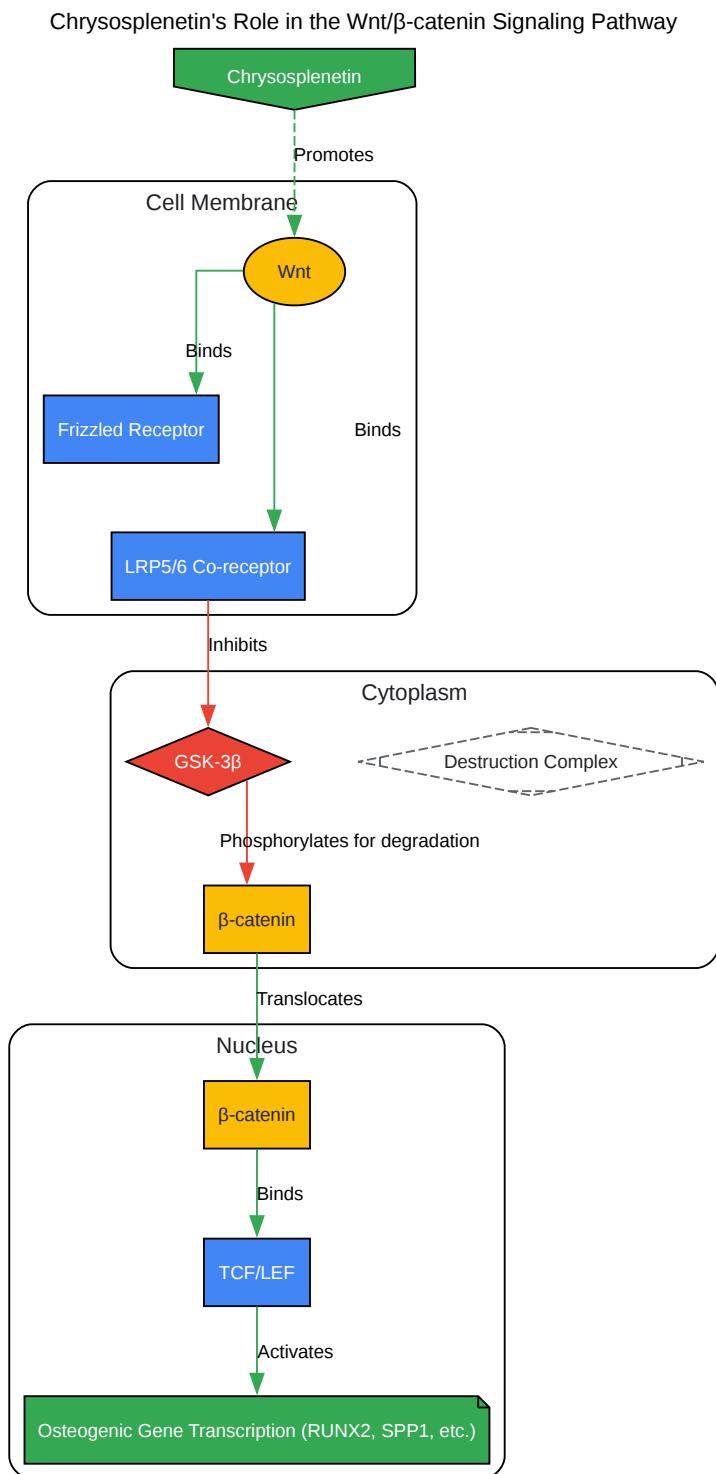
## Anti-Enterovirus 71 Activity

**Chrysosplenetin** has demonstrated potent in vitro activity against EV71, a virus that can cause severe neurological disease in children.[3][7] It inhibits viral replication, with a reported IC<sub>50</sub> value of approximately 0.20 μM in both Vero and RD cells.[3] The mechanism of action appears to be the inhibition of viral RNA replication rather than blocking virus entry or direct inactivation of the virus.[3]

## Osteogenic Activity and the Wnt/β-catenin Pathway

**Chrysosplenetin** promotes the osteoblastic differentiation of human bone marrow stromal cells and can inhibit estrogen deficiency-induced bone loss in animal models.[5][10] This effect is mediated through the activation of the canonical Wnt/β-catenin signaling pathway.[5][10]

**Chrysosplenetin** upregulates the expression of β-catenin and its downstream target genes, which are crucial for osteoblastogenesis.[10]

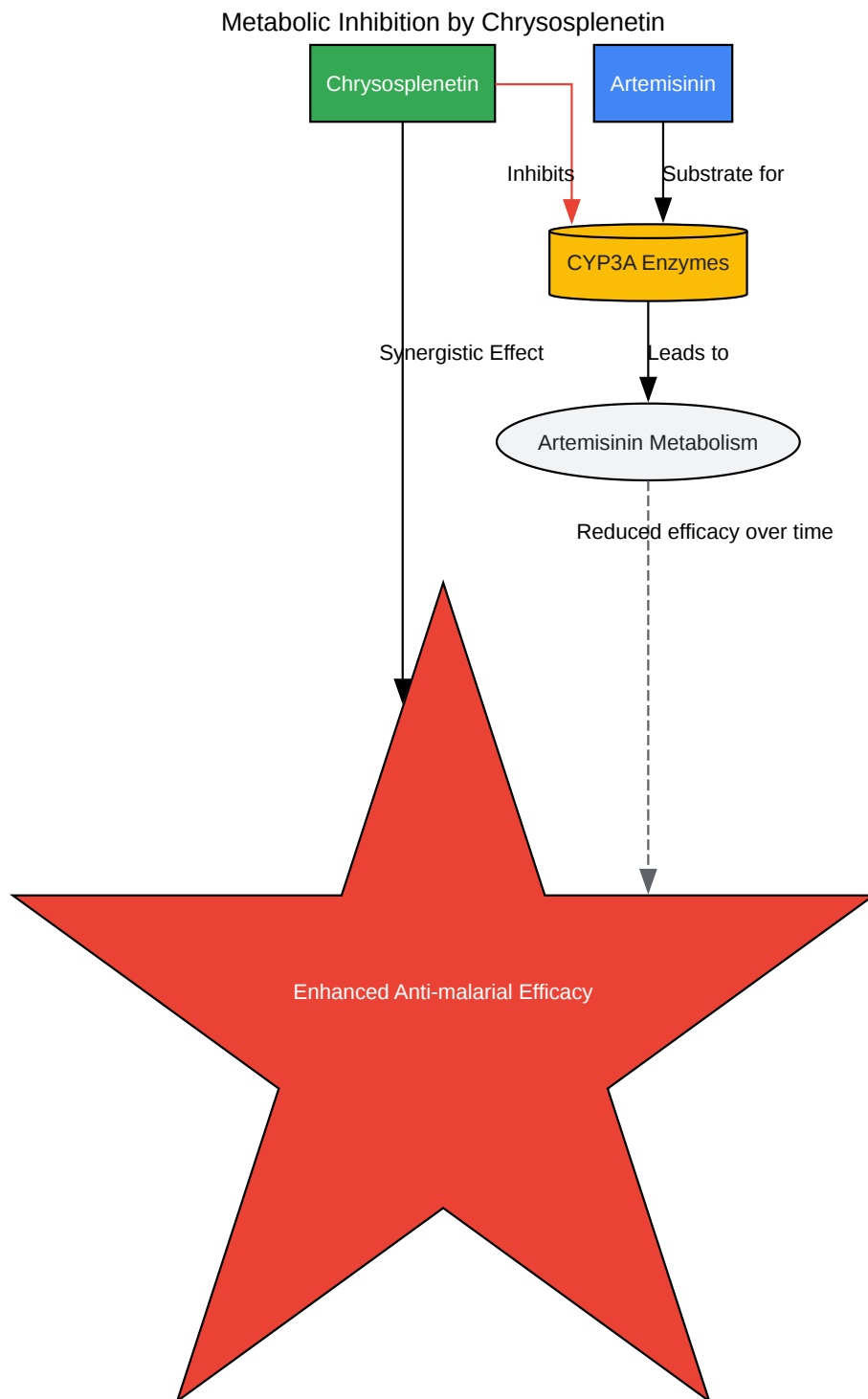


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Caption: **Chrysosplenetin** promotes osteogenesis via the Wnt/ $\beta$ -catenin pathway.

## Anti-malarial Activity

**Chrysosplenetin** has shown activity against *Plasmodium falciparum* in vitro.[2] More significantly, it acts as a metabolic inhibitor of artemisinin, a key anti-malarial drug.[6] Co-administration of **Chrysosplenetin** with artemisinin can enhance the anti-malarial efficacy of artemisinin.[6] This is partly due to the inhibition of cytochrome P450 enzymes, particularly CYP3A, which are involved in the metabolism of artemisinin.[6] This synergistic effect could be crucial in combating artemisinin resistance.



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Caption: **Chrysosplenetin** inhibits CYP3A, enhancing Artemisinin's efficacy.

## Conclusion

**Chrysosplenetin** is a promising natural compound with well-defined physical and chemical properties. Its significant biological activities, particularly in the areas of antiviral, bone regeneration, and anti-malarial therapies, make it a compelling candidate for further research and drug development. The detailed protocols and understanding of its mechanisms of action provided in this guide serve as a valuable resource for scientists and researchers in the field. The ability of **Chrysosplenetin** to modulate key signaling pathways and metabolic enzymes underscores its potential for development into novel therapeutic agents.

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